![molecular formula C17H12Cl3NO B2748437 (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol CAS No. 338413-76-6](/img/structure/B2748437.png)
(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol is a synthetic organic compound that features a pyrrole ring substituted with chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials would include 2,6-dichlorobenzaldehyde and 4-chlorobenzaldehyde.
Substitution Reactions: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. This involves the reaction of the pyrrole ring with chlorobenzene derivatives under acidic conditions.
Methanol Addition: The final step involves the addition of a methanol group to the pyrrole ring, which can be achieved through a Grignard reaction using a chlorophenylmagnesium bromide reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carbonyl group.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially removing chlorine atoms and replacing them with hydrogen.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Introduction of various functional groups such as alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to chemical degradation.
作用機序
The mechanism of action of (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl groups may enhance binding affinity through hydrophobic interactions, while the pyrrole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-2-yl]methanol: Similar structure but with a different substitution pattern on the pyrrole ring.
(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The uniqueness of (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol lies in its specific substitution pattern and the presence of both chlorophenyl and methanol groups. This combination of functional groups provides distinct chemical and biological properties that can be leveraged in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
特性
IUPAC Name |
(4-chlorophenyl)-[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO/c18-11-6-4-10(5-7-11)17(22)13-9-21-8-12(13)16-14(19)2-1-3-15(16)20/h1-9,17,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUSLOIKPMDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2748355.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2748356.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)
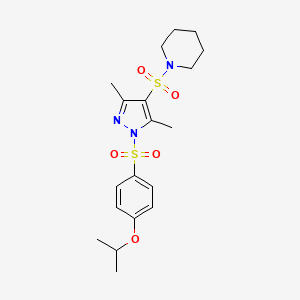
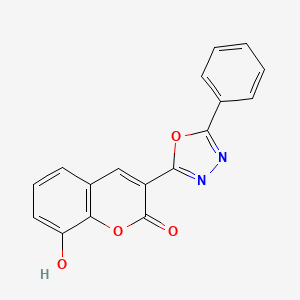
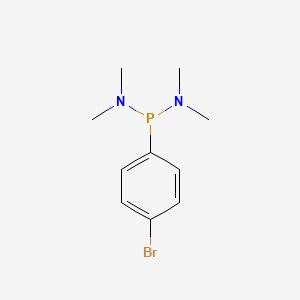

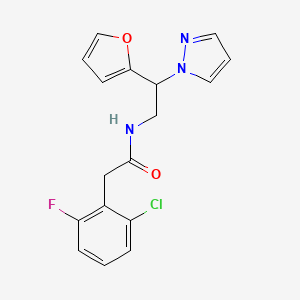
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2748367.png)
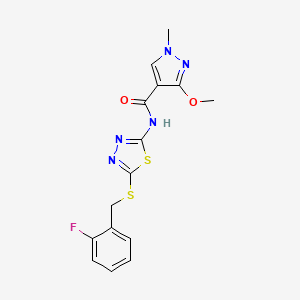
![ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2748370.png)
![3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748372.png)

![Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748377.png)
